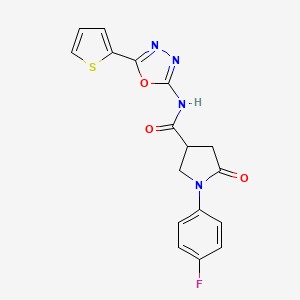
1-(4-fluorophenyl)-5-oxo-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-5-oxo-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H13FN4O3S and its molecular weight is 372.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-fluorophenyl)-5-oxo-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide, with CAS Number 1172781-54-2, is a compound of significant interest due to its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C17H13FN4O3S with a molecular weight of 372.4 g/mol. The structure features a pyrrolidine core modified with a fluorophenyl group and a thiophene ring, alongside an oxadiazole moiety. These structural components are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1172781-54-2 |
| Molecular Formula | C17H13FN4O3S |
| Molecular Weight | 372.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The specific synthetic pathway is crucial in determining the yield and purity of the final product, which directly impacts its biological evaluation.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown promising results against leukemia cell lines such as CEM-13 and U-937, with IC50 values in the low micromolar range .
Case Study:
A study demonstrated that certain oxadiazole derivatives induced apoptosis in cancer cells through pathways involving p53 activation and caspase-3 cleavage . This suggests that this compound might also exert similar effects due to its structural similarities.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:
- Targeting Enzymes/Receptors: Interaction with specific enzymes or receptors that play a role in cellular signaling pathways.
- Induction of Apoptosis: Triggering programmed cell death in cancer cells through intrinsic pathways by modulating key proteins involved in apoptosis .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds.
| Compound Name | IC50 (µM) | Biological Activity Description |
|---|---|---|
| 1-(4-fluorophenyl)-5-oxo-N-(5-(thiophen-2-yl)-1,3,4... | TBD | Potential anticancer activity; apoptosis induction |
| Doxorubicin | 0.15 | Standard chemotherapy agent; induces apoptosis |
| Other Oxadiazole Derivatives | Varies | Variable anticancer activity; some show higher potency |
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S/c18-11-3-5-12(6-4-11)22-9-10(8-14(22)23)15(24)19-17-21-20-16(25-17)13-2-1-7-26-13/h1-7,10H,8-9H2,(H,19,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJKYVMYXCIIIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













